2-Benzyloxy-5-bromopyridine
Overview
Description
2-Benzyloxy-5-bromopyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a benzyloxy group and a bromine atom, respectively. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Scientific Research Applications
2-Benzyloxy-5-bromopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Used in the production of agrochemicals and materials science.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Benzyloxy-5-bromopyridine involves the reaction of 2-hydroxy-5-bromopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran (THF) or water.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Nucleophilic Substitution: Formation of substituted pyridines.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-bromopyridine in chemical reactions primarily involves the activation of the bromine atom for substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- 2-Benzyloxy-6-bromopyridine
- 2-Amino-6-benzyloxypyridine
- 2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Comparison: 2-Benzyloxy-5-bromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of electronic and steric properties that make it particularly useful in cross-coupling reactions.
Properties
IUPAC Name |
5-bromo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455522 | |
Record name | 2-Benzyloxy-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83664-33-9 | |
Record name | 2-Benzyloxy-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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